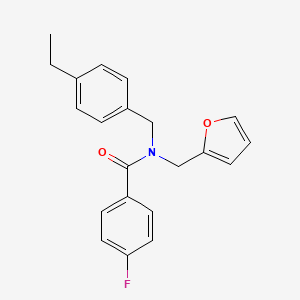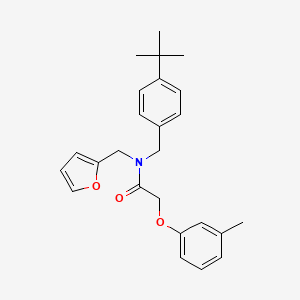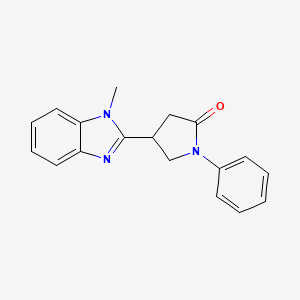![molecular formula C22H20ClN3O3S2 B11377377 methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11377377.png)
methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
チオフェン 。 チオフェンは、硫黄原子を含む五員環であり、医薬品化学や材料科学における様々な用途から大きな関心を集めています 。 チオフェンは、医薬品化学者がリード分子を探求し、新しい治療薬を設計するための基盤となっています。
2. 合成方法
この化合物の合成経路は、いくつかのステップで構成されます。 この特定の化合物の具体的な調製に関するデータはありませんが、一般的な概要を紹介します。
工業的生産方法: 残念ながら、工業規模の生産方法に関する情報は限られています。 学術研究では、多くの場合、実験室規模の合成に焦点を当てています。
3. 化学反応解析
反応::酸化、還元、置換: チオフェンは、酸化(例:スルフォキシド化)、還元(例:水素化)、置換(例:ハロゲン化)などの様々な反応を起こすことができます。
一般的な試薬と条件: 特定の試薬と条件は、目的の修飾によって異なります。 例えば、
主要生成物:: これらの反応で生成される主要な生成物には、元の化合物のハロゲン化、還元、または酸化誘導体が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate amines with chlorinated pyrimidine derivatives under controlled conditions.
Introduction of the thiophene ring: This step involves the cyclization of intermediates to form the thiophene ring, often using sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
METHYL 2-(5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyrimidine ring can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted derivatives.
科学的研究の応用
化学::
- チオフェンは、多様な薬理活性を持つため、創薬のためのビルディングブロックとして役立ちます。
- 研究者は、潜在的な薬物候補となる新しいチオフェン誘導体を探索しています。
抗炎症作用: 一部のチオフェンは、抗炎症作用を示します。
抗がん作用: チオフェンは、抗がん作用を持つ可能性があります。
その他の生物活性: チオフェンは、キナーゼを調節したり、抗酸化剤として作用したり、エストロゲン受容体に影響を与えたりすることができます。
- チオフェン含有化合物は、有機エレクトロニクスやポリマーなどの材料科学に応用されています。
作用機序
この化合物がどのように作用するかについての正確なメカニズムは、分子標的との特定の相互作用に依存します。 これらの経路を解明するためには、さらなる研究が必要です。
類似化合物との比較
この特定の化合物に類似した化合物に関する情報は得られませんでしたが、チオフェンは他の複素環式化合物と構造的に類似しています。 研究者は、関連する分子の特性や活性を比較することがよくあります。
特性
分子式 |
C22H20ClN3O3S2 |
|---|---|
分子量 |
474.0 g/mol |
IUPAC名 |
methyl 2-[[5-chloro-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-12-5-3-6-13(9-12)11-30-22-24-10-15(23)18(25-22)19(27)26-20-17(21(28)29-2)14-7-4-8-16(14)31-20/h3,5-6,9-10H,4,7-8,11H2,1-2H3,(H,26,27) |
InChIキー |
HDHFSBLKCTZVJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11377294.png)
![Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11377295.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11377305.png)
![5-chloro-N-(4-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11377309.png)

![(4-Tert-butylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11377316.png)


![N-(4-fluorobenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11377350.png)
![N-Benzyl-2-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11377357.png)
![5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11377359.png)
![2-(1-benzyl-2-methyl-1H-indol-3-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11377360.png)
![4-chloro-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11377370.png)
![N-(4-chlorobenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11377371.png)
